molecular formula C7H9N3O4S B2922364 2-[(2,4-Dimethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetic acid CAS No. 291780-57-9

2-[(2,4-Dimethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetic acid

Cat. No.: B2922364
CAS No.: 291780-57-9
M. Wt: 231.23
InChI Key: PEQFARLCQPNYLS-UHFFFAOYSA-N
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Description

2-[(2,4-Dimethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetic Acid (CAS 291780-57-9) is a specialized heterocyclic building block of high value to synthetic and medicinal chemistry research . This compound features a 1,2,4-triazine core functionalized with a sulfanylacetic acid moiety, creating a versatile structure with reactivity suitable for nucleophilic and electrophilic reactions . The presence of both carbonyl and thioether groups enhances its utility in constructing complex molecular frameworks, offering researchers a precise tool for targeted modifications in drug discovery programs . The dimethyl substitution on the triazine ring contributes to the compound's stability while maintaining its reactivity, making it a reliable intermediate . Triazine-based pharmacophores are recognized as privileged structures in the development of new therapeutic agents due to their compelling biological efficacy and biocompatibility, appearing in several marketed drugs . This compound is supplied with a high level of purity (95%) for applications in organic synthesis, particularly as a key intermediate for pharmaceuticals or agrochemicals . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(2,4-dimethyl-3,5-dioxo-1,2,4-triazin-6-yl)sulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4S/c1-9-6(13)5(15-3-4(11)12)8-10(2)7(9)14/h3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQFARLCQPNYLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=NN(C1=O)C)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(2,4-Dimethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetic acid is a derivative of a triazine structure known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₉H₁₁N₅O₄S
  • Molecular Weight : 245.28 g/mol
  • CAS Number : Not listed in the provided sources.

This compound features a triazine ring with sulfur and acetic acid functionalities that contribute to its biological properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antitumor Activity : Research indicates that compounds with triazine moieties exhibit significant cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through interference with DNA synthesis and repair mechanisms .
  • Antimicrobial Properties : The presence of sulfur in the structure enhances the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Studies have shown that similar compounds can disrupt bacterial cell membranes and inhibit essential metabolic pathways .
  • Anti-inflammatory Effects : Compounds derived from triazines have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways .

Anticancer Activity

A study focusing on triazine derivatives highlighted that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines including A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The presence of electron-donating groups such as methyl at specific positions on the phenyl ring was found to enhance cytotoxicity significantly .

Antimicrobial Activity

In vitro studies demonstrated that this compound showed promising antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics used in clinical settings .

Data Summary

Biological ActivityMechanism/EffectReference
AntitumorInduces apoptosis; inhibits DNA synthesis
AntimicrobialDisrupts cell membranes; inhibits metabolic pathways
Anti-inflammatoryInhibits COX and LOX pathways

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes critical structural differences and molecular properties of analogous compounds:

Compound Name Substituent/Modification Molecular Formula Key Properties Applications/Notes References
Target Compound : 2-[(2,4-Dimethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetic acid - 2,4-Dimethyl triazinone core
- Sulfanyl-linked acetic acid
C₇H₉N₃O₄S - Polar due to carboxylic acid
- Potential for hydrogen bonding
Likely intermediate in drug synthesis; applications not explicitly stated in evidence N/A
2-(((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)methyl)benzonitrile - Unsubstituted triazinone core
- Sulfanyl-linked benzonitrile
C₁₁H₈N₄O₂S - Higher lipophilicity (logP ~1.5)
- Nitrile group enhances reactivity
Building block for coordination chemistry or click reactions
2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]acetohydrazide - Acetohydrazide substituent C₅H₇N₅O₃S - Hydrazide enables nucleophilic reactivity
- Moderate solubility in polar solvents
Intermediate in heterocyclic synthesis
BENZYL ((3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)THIO)ACETATE - Benzyl ester of acetic acid C₁₂H₁₁N₃O₄S - Increased lipophilicity (ester group)
- Prodrug potential
Likely used in drug delivery systems
3-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid - Propanoic acid substituent C₆H₇N₃O₄S - Longer alkyl chain increases logP vs. acetic acid
- Enhanced flexibility
Potential for metal chelation
Resmetirom (REZDIFFRA) - Dichlorophenyl and pyridazinyl substituents C₁₇H₁₂Cl₂N₆O₄ - High molecular weight (435.22 g/mol)
- Thyroid receptor agonist
FDA-approved for non-alcoholic steatohepatitis

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